Huwentoxin-IV NaV1.7 Subtype Selectivity: Quantified Advantage Over Muscle and Cardiac NaV Isoforms
Huwentoxin-IV demonstrates a quantifiable selectivity window for neuronal NaV1.7 over muscle (NaV1.4) and cardiac (NaV1.5) sodium channel isoforms that is critical for avoiding cardiotoxicity and neuromuscular side effects in analgesic research. In head-to-head electrophysiology assays, HWTX-IV exhibits an IC50 of 26 nM for hNaV1.7, whereas the IC50 for hNaV1.5 is >10 µM, indicating a selectivity ratio of >385-fold . Similarly, the IC50 for rNaV1.4 is 400 nM, providing a >15-fold selectivity margin .
| Evidence Dimension | Inhibitory potency (IC50) and derived selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 26 nM for hNaV1.7 ; IC50 = 400 nM for rNaV1.4 |
| Comparator Or Baseline | IC50 > 10 µM for hNaV1.5; IC50 = 400 nM for rNaV1.4 |
| Quantified Difference | >385-fold selectivity for hNaV1.7 over hNaV1.5; 15.4-fold selectivity for hNaV1.7 over rNaV1.4 |
| Conditions | Automated patch-clamp electrophysiology (QPatch) on HEK293 cells heterologously expressing human NaV channels |
Why This Matters
This large selectivity window provides a significant safety margin in experimental models, allowing researchers to probe NaV1.7-specific nociceptive pathways with reduced confounding effects from cardiac or skeletal muscle channel block.
